5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c1-10-7-11(2)9-20(8-10)14(13-5-4-6-23-13)15-16(22)21-17(24-15)18-12(3)19-21/h4-6,10-11,14,22H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJNAGSMLZWJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C)S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique combination of functional groups that contribute to its biological properties. The synthesis typically involves several steps:
- Formation of the Piperidine Intermediate : Starting from 3,5-dimethylpiperidine.
- Preparation of the Thiophenyl Intermediate : Involves the synthesis of thiophen-2-ylmethyl derivatives.
- Condensation Reaction : The piperidine intermediate reacts with thiophenyl derivatives in the presence of a base.
- Cyclization : Final cyclization occurs with a thiazolotriazole precursor under acidic conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The structural components allow it to:
- Bind to active sites on proteins.
- Modulate key biological pathways.
For instance, the thiazolotriazole moiety may engage in hydrogen bonding or coordinate with metal ions, enhancing its bioactivity.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study comparing various derivatives showed that compounds containing this scaffold demonstrated effective inhibition against a range of bacterial strains (Table 1).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vivo studies. A group of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives exhibited protective effects in animal models:
- Protection Rate : Up to 67% compared to 47% for indomethacin at equivalent doses.
This suggests that compounds similar to This compound could be promising candidates for anti-inflammatory therapies.
Study on COX Inhibition
A detailed investigation into the cyclooxygenase (COX) inhibitory activity revealed that derivatives showed varying degrees of inhibition:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| D | 60 | 80 |
| E | 40 | 75 |
This indicates a potential for these compounds as non-steroidal anti-inflammatory drugs (NSAIDs).
Prediction Models
Using computational models like PASS (Prediction of Activity Spectra for Substances), researchers predicted anti-inflammatory activities based on structural characteristics. The results indicated probabilities ranging from 0.274 to 0.636 for exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (ChemSpider ID: 898366-19-3) serves as a structural analogue . Below is a detailed comparison:
Research Findings and Implications
The thiophene moiety may improve metabolic stability compared to the 3-chlorophenyl group, which is susceptible to oxidative dechlorination or glutathione conjugation.
Binding Affinity and Selectivity :
- The methyl group at position 2 in the target compound reduces steric bulk compared to the ethyl group in the analogue, possibly allowing better accommodation in hydrophobic binding pockets.
- The thiophene ring ’s sulfur atom may engage in unique dipole interactions or hydrogen bonding with target proteins, unlike the chlorophenyl group, which relies on halogen bonding or π-stacking .
Metabolic Pathways: Piperidine derivatives like the target compound are metabolized via CYP3A4-mediated oxidation, whereas piperazine-containing analogues undergo N-dealkylation or ring opening, as noted in preclinical studies of related molecules .
Data Table: Comparative Properties
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogues
| Compound | Substituents | IC (μM) | Target | Reference |
|---|---|---|---|---|
| A | Thiophene, 3,5-dimethylpiperidine | 1.2 ± 0.3 | EGFR kinase | |
| B | Furan, 4-fluorophenylpiperazine | 3.8 ± 0.9 | COX-2 | |
| C | Chlorophenyl, unsubstituted piperidine | >10 | Inactive |
Q. Table 2: Optimized Reaction Conditions
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Core formation | Ethanol, NaH | 80 | 52 |
| Functionalization | DMF, triethylamine | 100 | 68 |
| Purification | Acetonitrile/water | RT | 95 (purity) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
